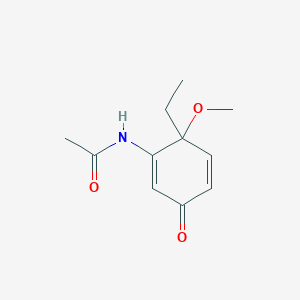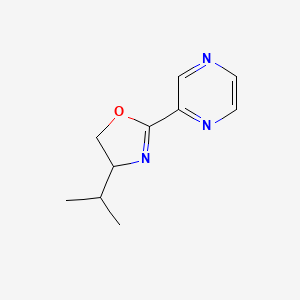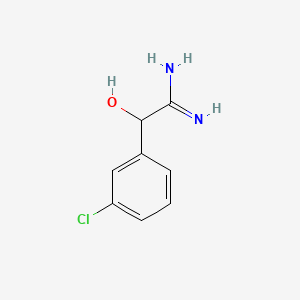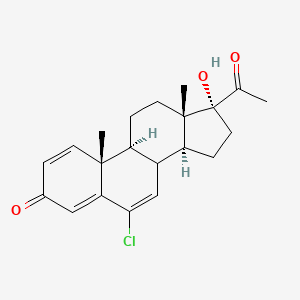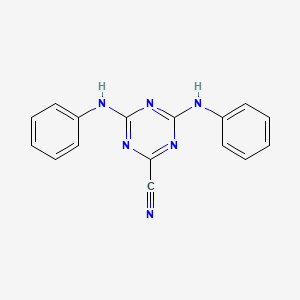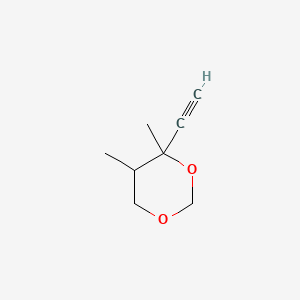
4-Ethynyl-4,5-dimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-4,5-dimethyl-1,3-dioxane is an organic compound with a unique structure that includes both ethynyl and dioxane functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-4,5-dimethyl-1,3-dioxane typically involves the condensation of tert-butanol with formaldehyde in the presence of catalysts such as synthetic zeolites and phosphoric acid. The reaction is carried out in an autoclave at temperatures ranging from 100 to 150°C and pressures of 0.5 to 0.6 MPa . The selectivity towards the desired product can be optimized by adjusting parameters such as reaction time, temperature, reactant ratio, and catalyst type .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve additional steps to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-4,5-dimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include carbonyl compounds, saturated derivatives, and substituted dioxanes. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and advanced materials .
Scientific Research Applications
4-Ethynyl-4,5-dimethyl-1,3-dioxane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and probes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Ethynyl-4,5-dimethyl-1,3-dioxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. Additionally, the dioxane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1,3-dioxane: Lacks the ethynyl group, resulting in different reactivity and applications.
2-Ethynyl-2,4,4-trimethyl-1,3-dioxane: Similar structure but with additional methyl groups, affecting its steric properties and reactivity.
Uniqueness
4-Ethynyl-4,5-dimethyl-1,3-dioxane is unique due to the presence of both ethynyl and dioxane functional groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4-ethynyl-4,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H12O2/c1-4-8(3)7(2)5-9-6-10-8/h1,7H,5-6H2,2-3H3 |
InChI Key |
JFEITSCXRDAUDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCOC1(C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzhydryloxy-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B13830236.png)
![1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B13830244.png)
![1-[(5S,7R)-3-hydroxy-1-adamantyl]ethanone](/img/structure/B13830251.png)
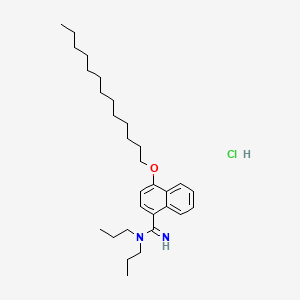
![2-[1-[1-[2-[Bis[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]ethyl-[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]propan-2-yloxy]propan-2-yloxy]ethanol](/img/structure/B13830276.png)
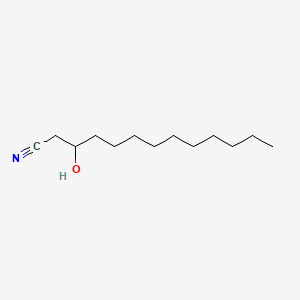
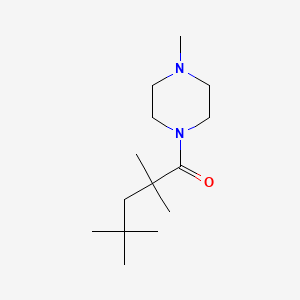
![2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane](/img/structure/B13830306.png)
